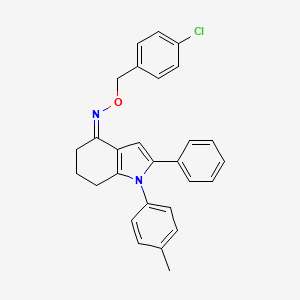

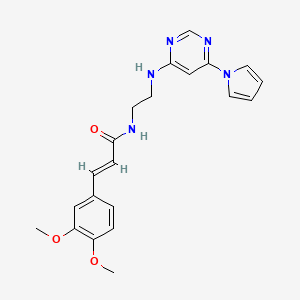

![molecular formula C16H13N3O4S B2820388 methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 851945-34-1](/img/structure/B2820388.png)

methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo [3,2-a]pyrimidine, has been described . These compounds exhibit a broad spectrum of antimicrobial action .

Molecular Structure Analysis

The molecular formula of the compound is C16H13N3O4S and its molecular weight is 343.36.

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds such as thiazolo [3,2- a ]pyrimidines have been synthesized via reactions involving hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

The compound, methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate, is closely related to thiazolopyrimidine derivatives that have been synthesized for various scientific purposes. For instance, a study synthesized novel compounds derived from thiazolopyrimidines as anti-inflammatory and analgesic agents. These compounds demonstrated significant inhibitory activity on COX-2 selectivity, with promising analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Chemical Reactions and Derivatives

Another research explored the synthesis and reactions of Biginelli-compounds, leading to the formation of thiazolopyrimidines by condensation of certain compounds with dielectrophiles. This study also investigated Dimroth-like rearrangement and Friedl-Crafts acylation, providing insight into the synthesis of various heterocyclic compounds (Kappe & Roschger, 1989).

Antimicrobial and Anticancer Properties

A related study focused on the synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, which were evaluated for their antimicrobial activities. These compounds exhibited significant activity against strains of both Proteus vulgaris and Pseudomonas aeruginosa, indicating their potential in antimicrobial applications (Kolisnyk et al., 2015).

Structural and Molecular Insights

Crystallographic Analysis

Structural modifications in thiazolopyrimidines and their impact on supramolecular aggregation were studied, providing insights into their conformational features. This research showed that varying substituents in the molecular scaffold resulted in significant differences in intermolecular interaction patterns, controlled by various weak interactions (Nagarajaiah & Begum, 2014).

Wirkmechanismus

Target of Action

Thiazolopyrimidines, which are structurally similar to the compound, are known to exhibit a broad spectrum of pharmacological activity . They are known to interact with various biological targets due to their structural similarity to purine bases .

Mode of Action

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .

Biochemical Pathways

Thiazolopyrimidines are known to be involved in a variety of biological activities, including acting as glutamate receptor antagonists and acetylcholinesterase inhibitors . They also show anti-inflammatory, antiparkinsonian, and antiherpes activity .

Result of Action

Thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activity , suggesting that the compound may have similar effects.

Action Environment

The synthesis of thiazolopyrimidines is known to be influenced by environmental factors such as temperature and the presence of ultrasonic irradiation .

Eigenschaften

IUPAC Name |

methyl 4-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-9-8-24-16-17-7-12(14(21)19(9)16)13(20)18-11-5-3-10(4-6-11)15(22)23-2/h3-8H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFHDZYVWKIYHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2820305.png)

![Butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2820306.png)

![5-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2820307.png)

![2-[(3,4-Dimethoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2820309.png)

![N-[cyano(2-fluorophenyl)methyl]-2-methoxy-2-phenylacetamide](/img/structure/B2820310.png)

![N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2820313.png)

![methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2820314.png)

![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-formylbenzoate](/img/structure/B2820318.png)

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2820322.png)